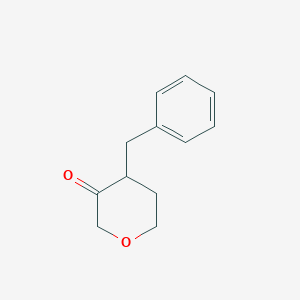

4-Benzyloxan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyloxan-3-one, also known as 2H-Pyran-3(4H)-one, dihydro-4-(phenylmethyl)-, is a versatile small molecule scaffold with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound features a benzyl group attached to an oxanone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Benzyloxan-3-one can be synthesized through various methods, including the reaction of salicyldehyde with cyclohexanone under Me3N-promoted conditions at room temperature . Another method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in triethylammonium acetate under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzyloxan-3-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the oxanone ring to its corresponding alcohol.

Substitution: The benzyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

Oxidation: Benzoic acids.

Reduction: Benzyl alcohol derivatives.

Substitution: Benzyl halides.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Benzyloxan-3-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives that can be tailored for specific applications.

Key Reactions:

- Nucleophilic Substitution: The compound can participate in bimolecular nucleophilic substitution (SN2) reactions, where nucleophiles attack the carbon atom bonded to the benzyloxy group.

- Redox Reactions: The carbonyl group can be oxidized to form carboxylic acids or reduced to alcohols, facilitating further synthetic modifications.

Medicinal Chemistry

The medicinal potential of this compound has been extensively studied, particularly regarding its anticancer and antimicrobial activities.

Anticancer Properties:

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are essential regulators of apoptosis.

Antimicrobial Activity:

This compound has also demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis.

Material Science

In material science, this compound is utilized in the preparation of functional materials such as polymers and liquid crystals. Its unique structural features contribute to the development of materials with specific properties tailored for electronic and optical applications.

Study on Histone Deacetylase Inhibition:

A study by Fabia Hentschel et al. highlighted the role of this compound as a potent histone deacetylase (HDAC) inhibitor. The compound significantly altered histone acetylation patterns in treated cells, leading to reactivation of silenced tumor suppressor genes.

Comparative Analysis with Similar Compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Lacks bromine substituent | Lower reactivity |

| 3-Bromo-4-hydroxybenzaldehyde | Hydroxyl group instead of benzyloxy | Different reactivity |

| 4-(Benzyloxy)-2-bromobenzaldehyde | Bromine at the second position | Altered chemical behavior |

This table illustrates how variations in structure impact the reactivity and biological activity of related compounds.

Mecanismo De Acción

The mechanism of action of 4-Benzyloxan-3-one involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity against cancer cells is mediated through the inhibition of cell proliferation and induction of apoptosis . The compound may also interact with specific enzymes and receptors, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure and exhibit biological activities such as enzyme inhibition.

Benzopyran-4-ones: Known for their cytotoxic and anti-inflammatory properties.

Oxazoles: These derivatives are studied for their antimicrobial and antifungal activities.

Uniqueness: 4-Benzyloxan-3-one stands out due to its unique combination of a benzyl group and an oxanone ring, providing distinct chemical reactivity and biological activity

Actividad Biológica

4-Benzyloxan-3-one, also known as 2H-Pyran-3(4H)-one, dihydro-4-(phenylmethyl)-, is a small molecule with the molecular formula C12H14O2. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its structural features allow it to interact with various biological targets, making it a promising candidate for further research.

Chemical Structure and Properties

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a benzyl group attached to an oxanone ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways. It has been shown to exhibit antiproliferative activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The specific mechanisms include:

- Inhibition of cell cycle progression.

- Induction of apoptosis through mitochondrial pathways.

- Modulation of signaling pathways associated with cancer progression.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. For instance, studies have demonstrated its effectiveness in inhibiting the growth of several cancer cell lines, including hepatocellular carcinoma (HCC) cells. The compound was found to:

- Downregulate p53 protein levels.

- Suppress integrin α7 expression, which is critical for cell migration and metastasis.

- Induce changes in the expression of epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, thereby reducing metastatic potential in HCC cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been explored for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although comprehensive data on its spectrum of activity is still limited.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4H-3,1-Benzothiazin-4-one | Enzyme inhibition | Similar heterocyclic structure |

| Benzopyran-4-one | Cytotoxic and anti-inflammatory properties | Known for broad pharmacological effects |

| Oxazoles | Antimicrobial and antifungal activities | Diverse applications in medicinal chemistry |

Case Studies

-

Study on Hepatocellular Carcinoma :

A study investigated the effects of this compound on Huh7 cells, a model for HCC. Treatment led to significant reductions in cell viability and migration rates. The compound's ability to alter EMT markers suggests potential for therapeutic application in cancer metastasis prevention . -

In Vivo Efficacy :

Further research demonstrated that analogues derived from this compound exhibited improved potency in vivo, particularly in models assessing diabetic retinopathy. These studies highlighted the compound's capability to cross biological barriers and maintain efficacy without significant toxicity .

Propiedades

IUPAC Name |

4-benzyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLMOYWRBPUOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.